(R)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
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Overview
Description
®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is characterized by its unique structure, which includes a carbamic acid benzyl ester moiety. Esters are known for their pleasant odors and are often used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of ®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester may involve more advanced techniques such as transesterification. This process involves the exchange of the organic group R″ of an ester with the organic group R′ of an alcohol. Catalysts such as pure silica or SAFI (silica-alumina framework) are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated esters or other substituted esters.
Scientific Research Applications
®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another simple ester, widely used in the production of paints and coatings.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
®-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Unlike simpler esters, it can participate in more complex chemical reactions and has a broader range of applications in scientific research and industry.
Properties
IUPAC Name |
benzyl N-[(2R)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJPZGMVKIPHE-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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